

Pyridoxine hydrochloride melting point and thermal stability

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Compound of Interest

Compound Name: Pyridoxine Hydrochloride

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An In-depth Technical Guide to the Melting Point and Thermal Stability of **Pyridoxine Hydrochloride**

Executive Summary

Pyridoxine hydrochloride, the most common salt form of Vitamin B6, is a critical component in pharmaceutical formulations and nutritional supplements.^[1] Its physical and chemical stability are paramount to ensuring product quality, efficacy, and safety. This technical guide provides an in-depth analysis of two key physicochemical properties: melting point and thermal stability. We will explore the theoretical underpinnings, present data from official pharmacopeial standards, and detail advanced analytical methodologies such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is designed for researchers, scientists, and drug development professionals, offering not only standardized data but also the causality behind experimental choices and field-proven protocols to ensure robust and reliable characterization of this essential vitamin.

The Critical Role of Physicochemical Characterization

Pyridoxine hydrochloride is essential for numerous metabolic functions, including amino acid metabolism and neurotransmitter synthesis.^[1] In pharmaceutical manufacturing, its stability directly impacts the shelf-life and therapeutic efficacy of the final drug product. An accurate understanding of its melting point serves as a primary indicator of purity, while a thorough

thermal stability profile is crucial for developing robust manufacturing processes (e.g., drying, milling, heat sterilization) and defining appropriate storage conditions.[2][3] Instability can lead to degradation, loss of potency, and the formation of potentially harmful byproducts.[4][5]

Melting Point Determination: A Key Purity Indicator

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a very narrow temperature range. The presence of impurities typically depresses and broadens this range. Therefore, melting point determination is a fundamental quality control test.

Official Pharmacopoeial Standards

Multiple international pharmacopoeias specify the melting point for **pyridoxine hydrochloride**, often noting that it decomposes upon melting. These standards provide a benchmark for quality assessment.

Pharmacopoeia	Specified Melting Point (°C)	Source
European Pharmacopoeia (Ph. Eur.)	~205 °C (with decomposition)	[6][7][8]
British Pharmacopoeia (BP)	~205 °C (with decomposition)	[6]
Japanese Pharmacopoeia (JP)	~206 °C (with decomposition)	[6]
Various Literature/Suppliers	202 - 215 °C	[3][4][9][10][11]

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

While traditional capillary methods are useful, Differential Scanning Calorimetry (DSC) provides far more detailed and quantitative information. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For **pyridoxine hydrochloride**, a DSC thermogram shows a sharp endothermic peak corresponding to its melting transition. The onset temperature of this peak is typically reported as the melting point.

A study utilizing DSC found a sharp endothermic peak for **pyridoxine hydrochloride** at approximately 215°C, confirming its crystalline nature.^[12] This technique is invaluable for detecting polymorphic transformations or interactions with excipients in a formulation, which might not be evident from visual melting point observation alone.

Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for the accurate determination of the melting point of **pyridoxine hydrochloride**.

Objective: To determine the melting point (onset and peak temperature) and enthalpy of fusion (ΔH_{fus}) of a **pyridoxine hydrochloride** sample.

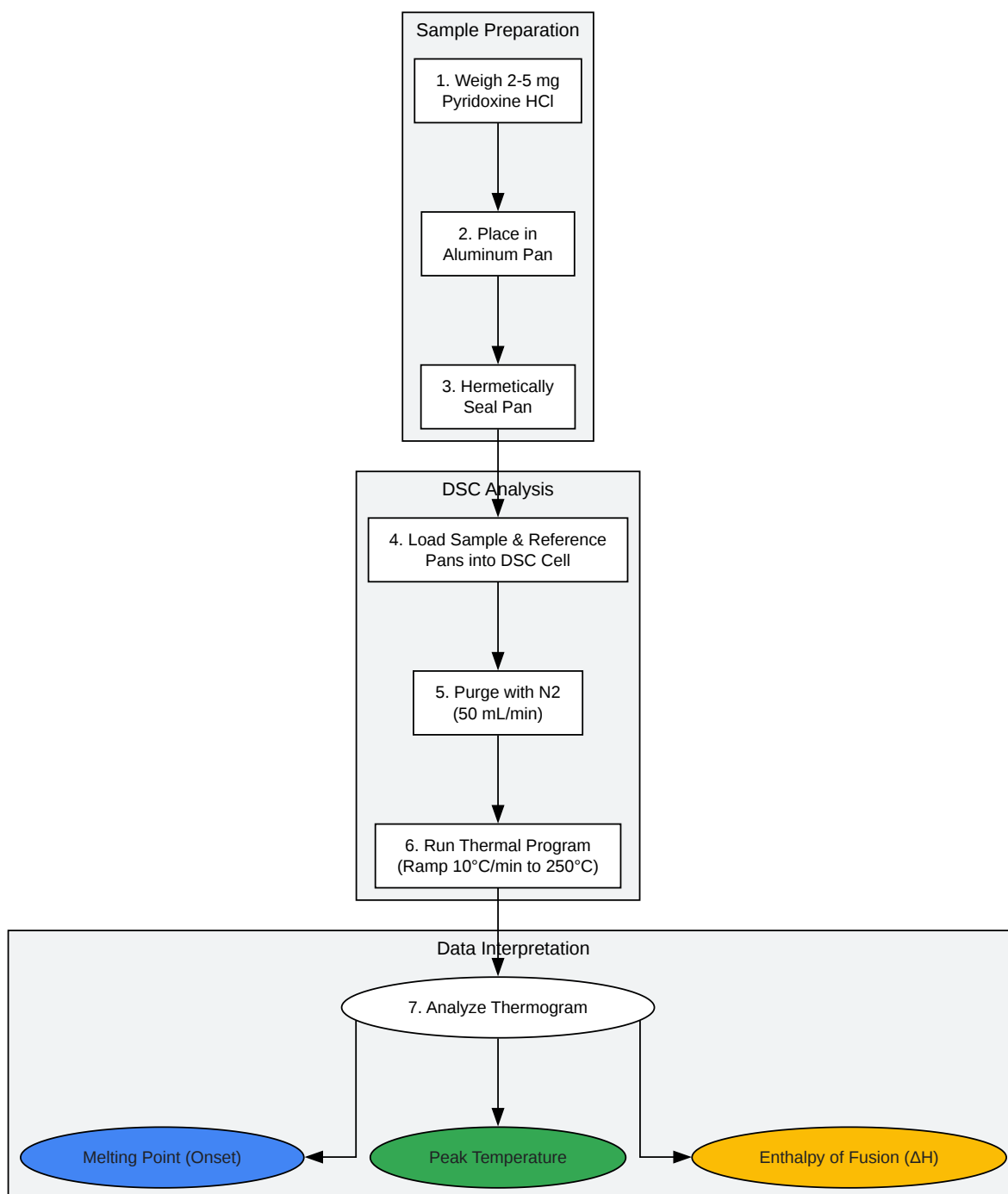
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., DSC Q200, TA Instruments).

Methodology:

- Sample Preparation: Accurately weigh 2-5 mg of **pyridoxine hydrochloride** powder into a standard aluminum DSC pan.
 - Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.
- Pan Sealing: Hermetically seal the pan using a sample press. This prevents any loss of mass due to sublimation or decomposition prior to melting.
 - Rationale: Since **pyridoxine hydrochloride** can decompose upon melting, a sealed pan ensures that the measured thermal event is primarily due to fusion.
- Instrument Setup:
 - Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
 - Rationale: An inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed thermal events are inherent to the material itself.^{[13][14]}

- Thermal Program:
 - Equilibrate the cell at 25°C.
 - Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.
 - Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and sensitivity.
- Data Analysis:
 - Record the heat flow versus temperature curve (thermogram).
 - Determine the onset temperature of the endothermic melting peak. This is the extrapolated beginning of the melting process and is typically reported as the melting point.
 - Determine the peak temperature, which represents the point of maximum heat absorption.
 - Calculate the area under the peak to determine the enthalpy of fusion (ΔH_{fus}) in J/g.

Visualization: DSC Experimental Workflow



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Caption: Workflow for Melting Point Determination by DSC.

Thermal Stability and Decomposition Profile

Understanding how a substance behaves at elevated temperatures is crucial for predicting its long-term stability and ensuring safety during processing.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary technique for assessing thermal stability. It continuously measures the mass of a sample as it is heated in a controlled atmosphere. The resulting TGA curve plots mass loss versus temperature, revealing the temperatures at which decomposition occurs.

Studies have shown that **pyridoxine hydrochloride** undergoes thermal degradation in distinct steps.^[2] The onset temperature of mass loss is a critical parameter indicating the beginning of decomposition. Literature suggests that **pyridoxine hydrochloride** is stable below 150°C.^[2]

Decomposition Kinetics and Pathway

The thermal decomposition of **pyridoxine hydrochloride** is a complex process. When heated, it can emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).^{[4][5][15]} The decomposition kinetics, including the activation energy (E_a), can be determined from TGA data. The activation energy represents the minimum energy required to initiate the decomposition reaction.

One study found the activation energy for pyridoxine decomposition to be 28.3 kcal/mol in a nitrogen atmosphere at 5% decomposition.^{[13][14]} The decomposition mechanism and stability can be influenced by the atmosphere; some research indicates a more complex thermo-oxidative process occurs in the presence of air compared to an inert nitrogen atmosphere.^[13] ^[14] Evolved gas analysis has identified pyridoxal and o-quinone methide as potential degradation products during solid-phase decomposition.^{[13][16]}

Protocol: Thermal Stability Assessment by TGA

This protocol provides a robust framework for evaluating the thermal stability of **pyridoxine hydrochloride**.

Objective: To determine the onset temperature of decomposition and characterize the thermal degradation profile of **pyridoxine hydrochloride**.

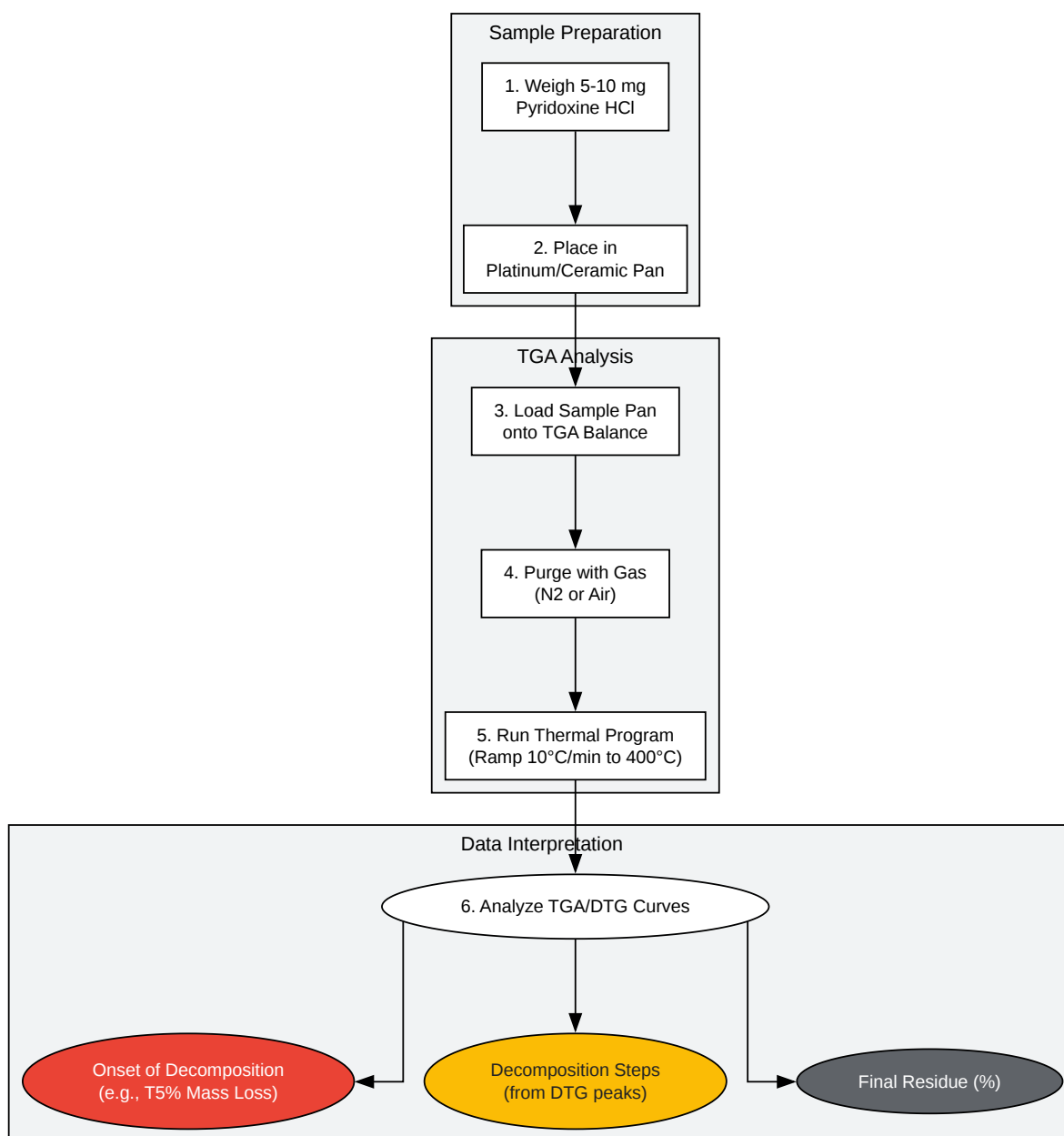
Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TGA Q50, TA Instruments).

Methodology:

- Instrument Preparation: Tare the TGA balance to ensure accurate mass measurement.
- Sample Preparation: Place 5-10 mg of **pyridoxine hydrochloride** powder into a platinum or ceramic TGA pan.
 - Rationale: This sample size is sufficient to yield a clear mass loss signal while minimizing heat transfer issues. Platinum pans are used for their inertness at high temperatures.
- Instrument Setup:
 - Load the sample pan onto the TGA balance mechanism.
 - Purge the furnace with an inert gas (e.g., nitrogen) or air at a defined flow rate (e.g., 60 mL/min).
 - Rationale: The choice of purge gas is critical. Nitrogen is used to study inherent thermal stability, while air is used to assess oxidative stability. Comparing results from both atmospheres provides a comprehensive stability profile.[\[13\]](#)
- Thermal Program:
 - Equilibrate the furnace at 30°C.
 - Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
 - Rationale: A heating rate of 10°C/min is standard for screening thermal stability and allows for comparison with DSC data. The temperature range should extend well beyond the melting point to capture all major decomposition events.
- Data Analysis:
 - Plot the percentage of initial mass versus temperature (TGA curve).

- Plot the derivative of the TGA curve (DTG curve), which shows the rate of mass loss and helps to distinguish overlapping decomposition steps.
- Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).

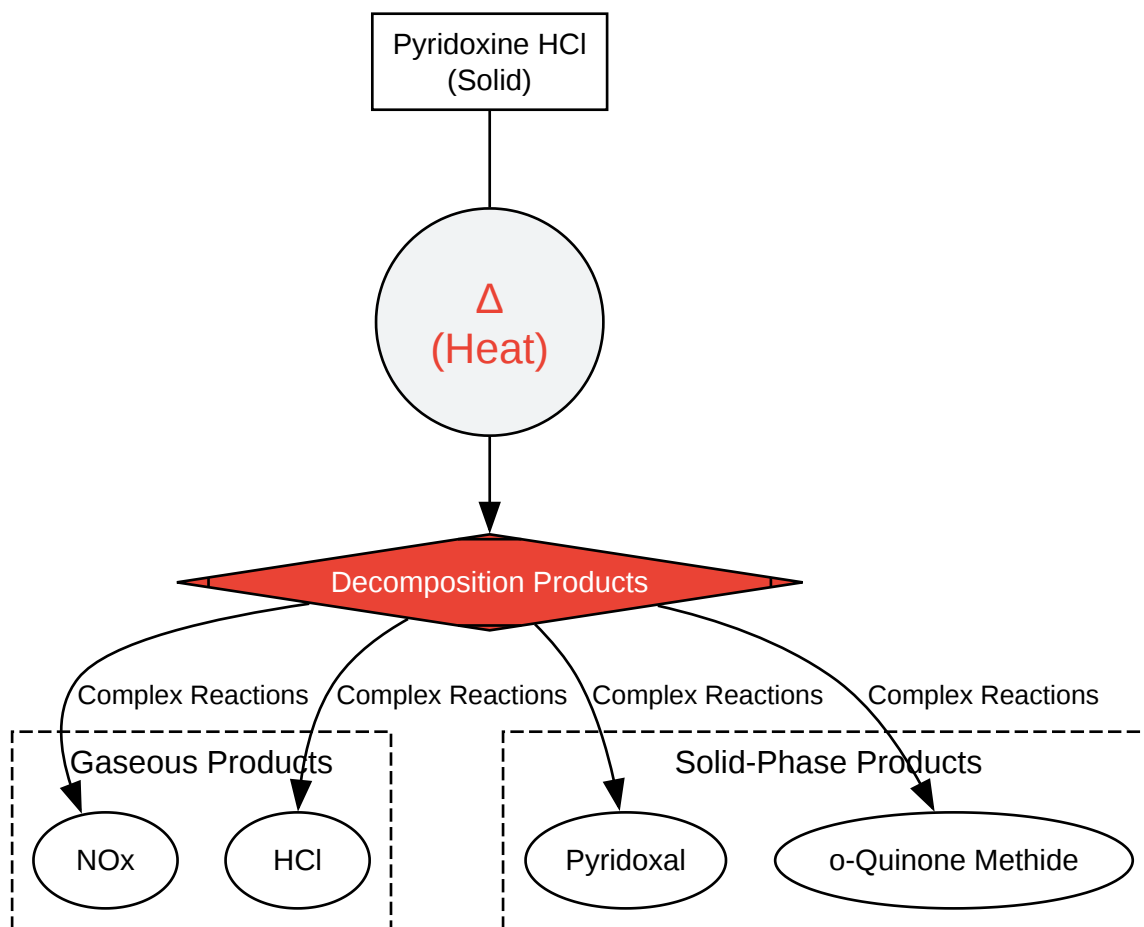
Visualization: TGA Experimental Workflow



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Caption: Workflow for Thermal Stability Assessment by TGA.

Visualization: Thermal Decomposition Concept



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Caption: Conceptual overview of pyridoxine HCl thermal decomposition.

Factors Influencing Thermal Properties

The thermal characteristics of **pyridoxine hydrochloride** are not absolute but can be influenced by several factors.

- Purity and Polymorphism: The presence of impurities will lower and broaden the melting range. Furthermore, **pyridoxine hydrochloride** may exist in different crystalline forms (polymorphs), which can have distinct melting points and stability profiles.[17]
- Environmental Factors:

- Light: **Pyridoxine hydrochloride** is known to be sensitive to light, and prolonged exposure can induce degradation even at ambient temperatures.[4][8][18] Therefore, it should be stored in light-resistant containers.
- Humidity: As a water-soluble salt, **pyridoxine hydrochloride** is susceptible to moisture. High humidity can lead to deliquescence (the process of absorbing moisture from the air to form a solution), which can significantly accelerate chemical degradation.[19]

Conclusion

The melting point and thermal stability of **pyridoxine hydrochloride** are critical quality attributes that dictate its handling, formulation, and storage. Official compendia establish a melting point around 205-206°C with decomposition.[6][7] Advanced analytical techniques like DSC and TGA provide a much deeper, quantitative understanding of its thermal behavior. DSC confirms a sharp melting endotherm indicative of a crystalline material, while TGA reveals an onset of significant decomposition above 150°C, proceeding through a complex pathway that is sensitive to the surrounding atmosphere.[2][13] For drug development professionals, a thorough characterization using the protocols outlined in this guide is essential for ensuring the development of a safe, stable, and effective pharmaceutical product.

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